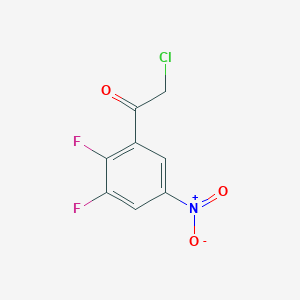

2',3'-Difluoro-5'-nitrophenacyl chloride

Description

2',3'-Difluoro-5'-nitrophenacyl chloride is a halogenated aromatic compound featuring a phenacyl chloride backbone substituted with two fluorine atoms at the 2' and 3' positions, a nitro group at the 5' position, and a reactive acyl chloride moiety. This structure confers unique electrophilic reactivity, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals. The electron-withdrawing effects of the nitro and fluorine groups enhance the electrophilicity of the carbonyl carbon, facilitating reactions with nucleophiles such as amines or alcohols.

Properties

IUPAC Name |

2-chloro-1-(2,3-difluoro-5-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2NO3/c9-3-7(13)5-1-4(12(14)15)2-6(10)8(5)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHOMTPHPNXIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)CCl)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Difluoro-5’-nitrophenacyl chloride typically involves the chlorination of a precursor compound followed by nitration and fluorination steps. One common method starts with the chlorination of 2’,3’-difluoroacetophenone to form 2’,3’-difluoro-5’-chlorophenacyl chloride. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5’ position, resulting in the formation of 2’,3’-Difluoro-5’-nitrophenacyl chloride .

Industrial Production Methods

Industrial production of 2’,3’-Difluoro-5’-nitrophenacyl chloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as recrystallization and chromatography, ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Difluoro-5’-nitrophenacyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the phenacyl chloride moiety can be replaced by nucleophiles such as amines, thiols, and alcohols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenacyl derivatives.

Reduction: Formation of 2’,3’-difluoro-5’-aminophenacyl chloride.

Oxidation: Formation of 2’,3’-difluoro-5’-nitrobenzoic acid or corresponding ketones.

Scientific Research Applications

2’,3’-Difluoro-5’-nitrophenacyl chloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitro and fluoro groups.

Medicine: Potential use in the development of new drugs due to its unique chemical properties, such as increased metabolic stability and bioavailability.

Mechanism of Action

The mechanism of action of 2’,3’-Difluoro-5’-nitrophenacyl chloride involves its interaction with biological molecules through its reactive functional groups. The nitro group can participate in redox reactions, while the phenacyl chloride moiety can undergo nucleophilic substitution, allowing it to modify proteins and other biomolecules. These interactions can affect various molecular targets and pathways, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Table 1: Comparative Properties of Halogenated Nitroaromatic Compounds

Reactivity and Stability

- Electrophilic Reactivity: The nitro group in 2',3'-Difluoro-5'-nitrophenacyl chloride strongly withdraws electron density, enhancing the acyl chloride's reactivity compared to non-nitro analogues like 2,4-dichloro-5-fluorobenzoyl chloride . However, steric hindrance from adjacent fluorine atoms (2',3'-positions) may slow reactions compared to mono-fluorinated derivatives.

- This suggests that fluorine substitution in 2',3'-Difluoro-5'-nitrophenacyl chloride may similarly hinder hydrolysis or nucleophilic attack .

- Synthetic Utility : Unlike 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride , which requires harsh conditions for substitution due to bulky bromo/chloro groups, the target compound’s fluorine atoms (smaller atomic radius) may enable milder reaction conditions.

Physicochemical Properties

- Solubility: Fluorine and nitro groups increase lipophilicity, reducing aqueous solubility compared to non-halogenated phenacyl chlorides. This trend aligns with , where dichloro-fluorobenzoic acids exhibit lower solubility than non-halogenated counterparts .

- Thermal Stability : Nitro groups generally destabilize compounds thermally, but fluorine’s strong C-F bonds may counteract this, as seen in 4,4'-Difluoro-2-nitrodiphenyl .

Research Implications and Limitations

The analysis relies heavily on extrapolation from structurally related compounds due to the absence of direct experimental data on 2',3'-Difluoro-5'-nitrophenacyl chloride. Key gaps include:

- Kinetic Data : Precise reaction rates and activation energies for nucleophilic substitutions.

Future studies should prioritize synthesizing this compound and benchmarking its properties against the analogues discussed.

Biological Activity

2',3'-Difluoro-5'-nitrophenacyl chloride (DFNPC) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DFNPC, focusing on its mechanisms of action, pharmacological properties, and applications in various fields of research.

- Chemical Formula : C8H4ClF2NO3

- CAS Number : 1803787-84-9

- Molecular Weight : 227.57 g/mol

DFNPC is characterized by the presence of two fluorine atoms and a nitro group, which contribute to its reactivity and biological activity. The carbonyl chloride functional group enhances its ability to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

The biological activity of DFNPC is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : DFNPC can inhibit specific enzymes by binding to their active sites, which blocks substrate access and catalytic activity. This property is crucial for developing inhibitors against various targets in disease pathways.

- Receptor Binding : The compound may bind to cellular receptors, modulating signal transduction pathways and influencing cellular responses. This interaction can lead to alterations in gene expression and metabolic processes.

- Photochemical Properties : DFNPC exhibits photochemical behavior, allowing it to be used as a photoremovable protecting group in organic synthesis. This property is particularly useful in controlled drug release applications.

Antimicrobial Properties

DFNPC has shown promising antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected microorganisms:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 16 µg/mL | Bacteriostatic |

| Candida albicans | 64 µg/mL | Fungicidal |

These findings suggest that DFNPC may serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

Research indicates that DFNPC possesses anticancer properties through the induction of apoptosis in cancer cells. A study demonstrated that DFNPC could inhibit cell proliferation in various cancer cell lines, including breast and lung cancers:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values :

- MCF-7: 10 µM

- A549: 15 µM

Case Studies

-

Study on Enzyme Inhibition :

A recent study evaluated the inhibitory effects of DFNPC on dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in bacteria and cancer cells. The results indicated that DFNPC could inhibit DHFR with an IC50 value of 5 µM, making it a potential candidate for further development as an antibacterial or anticancer agent. -

Photochemical Applications :

Another research explored the use of DFNPC as a photoremovable protecting group in drug delivery systems. Upon exposure to UV light, DFNPC released bioactive compounds with enhanced therapeutic effects, demonstrating its utility in targeted drug delivery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.